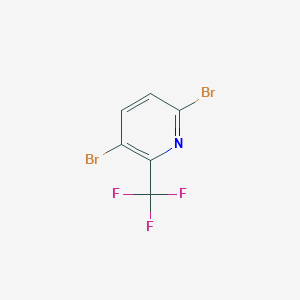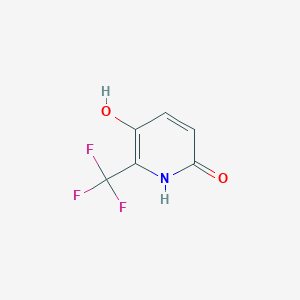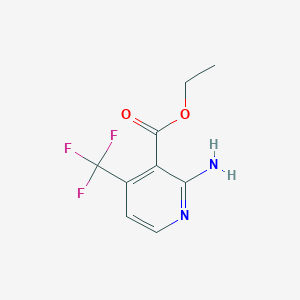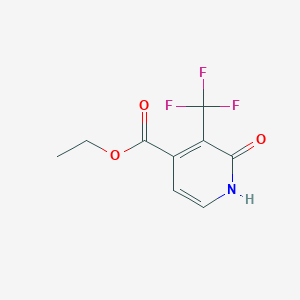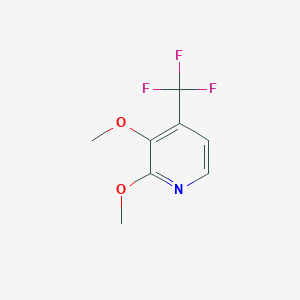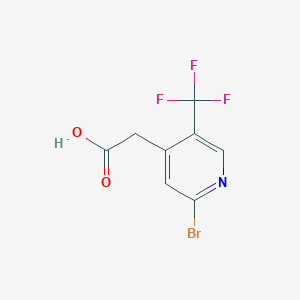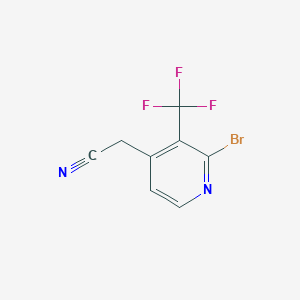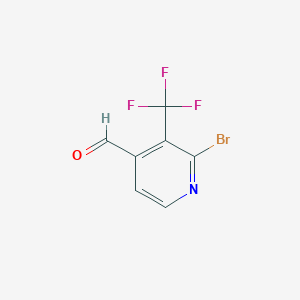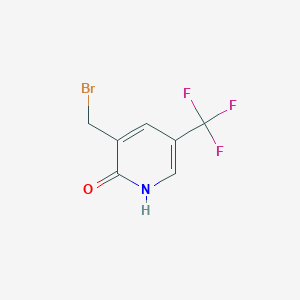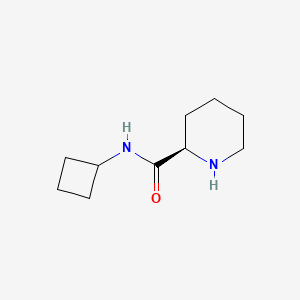
(2R)-N-cyclobutylpiperidine-2-carboxamide
Vue d'ensemble
Description
“(2R)-N-cyclobutylpiperidine-2-carboxamide”, also known as CPP, is a cyclic compound. It has the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol .
Molecular Structure Analysis
The molecular structure of CPP consists of a cyclobutyl group attached to a piperidine ring via a nitrogen atom, with a carboxamide group attached to the 2-position of the piperidine ring .Physical And Chemical Properties Analysis
CPP is a solid compound with a molecular weight of 182.26 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental data.Applications De Recherche Scientifique
Enantioselective Synthesis and Applications
- Enantioselective Synthesis : The preparation and resolution of racemic trans-3-arylaziridine-2-carboxamides via bacterial hydrolysis led to enantiopure compounds. These compounds underwent stereoselective nucleophilic ring-openings to yield unnatural D-α-aminocarboxylic acids, highlighting their utility in organic synthesis (Morán-Ramallal, Liz, & Gotor, 2010).
Antitubercular and Antimicrobial Agents
- Antitubercular Activity : Indole-2-carboxamide-based compounds targeting the MmpL3 transporter in Mycobacterium tuberculosis demonstrated exceptional antitubercular activity in an animal model. This suggests their potential for treating tuberculosis, including drug-resistant strains (Stec et al., 2016).
Biological Activity and Molecular Interactions
- Insect Repellent Mechanisms : The carboxamide N,N-di-ethyl-meta-toluamide (DEET) and its alternatives, including acylpiperidines and carboxamides, were studied for their effects on mosquito odorant receptors. These compounds inhibited odorant-evoked currents, contributing to their repellent efficacy. This research aids in understanding the action mechanisms of insect repellents and designing more effective compounds (Grant et al., 2020).
Chemical Synthesis and Characterization
- Heterocyclic Synthesis : Research into thiophene-2-carboxamide derivatives synthesized various compounds with potential antibiotic and antibacterial activities. This work contributes to the synthesis of new drugs targeting bacterial infections (Ahmed, 2007).
Antiproliferative Agents
- Synthesis of Antitumor Agents : Studies on tricyclic heteroaromatic systems synthesized cationic carboxamide derivatives with significant antiproliferative activity against tumor cell cultures. This suggests their potential as scaffolds for new antitumor drugs (Kostina et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-N-cyclobutylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-8-4-3-5-8)9-6-1-2-7-11-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVREDIUQYKSF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




